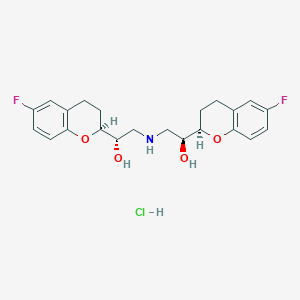

Nebivolol HCl

概要

説明

Nebivolol HCl is a highly selective β1-adrenergic receptor antagonist . It is used alone or together with other medicines to treat high blood pressure (hypertension) . It works by affecting the response to nerve impulses in certain parts of the body, like the heart. As a result, the heart beats slower and decreases the blood pressure .

Molecular Structure Analysis

The powder diffraction pattern and crystallographic data of Nebivolol HCl have been studied . The resulting unit cell values are a=8.112(3)0A, b=9.080(3)0A, c=15.605(5)0A, α=81.336(6)0, β=85.270(6)0, γ=68.677(6)0, V=1058.1(6) 0A3, Z=2, 1.387mg/m3 a Triclinic P1 structure is proposed .

Physical And Chemical Properties Analysis

Nebivolol HCl is a white to off-white powder . It has a melting point of 220-222°C and is slightly soluble in aqueous acid, DMSO, and methanol . It is stored at -20°C freezer .

科学的研究の応用

Treatment of Hypertension

Nebivolol hydrochloride (NEB) is a third-generation highly-selective β1-adrenergic receptor antagonist that is particularly recommended in the treatment of hypertension . It is approved for the treatment of hypertension in the US, and hypertension and heart failure in Europe .

Heart Failure Management

Apart from its use in treating hypertension, Nebivolol hydrochloride is also used in the management of heart failure . Its unique pharmacological profile makes it suitable for this application .

Vasodilation

In addition to its beta-blocking effects, Nebivolol has an endothelium-dependent vasodilator property which is mediated via the L-arginine/NO pathway . This makes it useful in conditions where vasodilation can be beneficial .

4. Inhibition of Platelet and Leucocyte Adhesion The NO pathway, which Nebivolol activates, also serves important functions like inhibition of platelet and leucocyte adhesion to vascular endothelium . This can be useful in preventing certain cardiovascular conditions .

Inhibition of Smooth Muscle Hyperplasia

Nebivolol hydrochloride also inhibits smooth muscle hyperplasia following vascular injury . This can help in the management of conditions like atherosclerosis .

Scavenging Superoxide Anion

Nebivolol hydrochloride has the ability to scavenge superoxide anion . This antioxidant property can be beneficial in conditions associated with oxidative stress .

Tissue Regeneration

A study evaluated the synergistic effect of Nebivolol hydrochloride, a third-generation beta-blocker and NO donor drug, and chitosan on tissue regeneration . The results showed promising results in enhancing skin healing and tissue regeneration .

Improved Drug Delivery

Research has been conducted into the development of oral tablets of Nebivolol with improved dissolution properties . This can lead to improved bioavailability and efficacy of the drug .

作用機序

Target of Action

Nebivolol hydrochloride primarily targets the beta-1 adrenergic receptors . These receptors are predominantly found in the heart and kidneys. When activated, they increase the heart rate, contractility, and renin release, leading to increased blood pressure .

Mode of Action

Nebivolol hydrochloride acts as a selective beta-1 adrenergic receptor antagonist . It blocks these receptors, preventing the binding of catecholamines, hormones that cause the heart to beat harder and faster . By blocking these receptors, nebivolol helps the heart beat more slowly, reducing the heart’s workload .

Pharmacokinetics

Nebivolol hydrochloride’s pharmacokinetic properties include its selective beta-1 adrenergic receptor antagonism and weak beta-2 adrenergic receptor antagonism activity . It has a long duration of action, with effects seen 48 hours after stopping the medication . It also has a wide therapeutic window, with patients generally taking 5-40mg daily .

Action Environment

For instance, diabetic patients should monitor their blood glucose levels as beta blockers like nebivolol may mask signs of hypoglycemia .

Safety and Hazards

将来の方向性

Nebivolol is currently approved for the treatment of hypertension in the US, and for hypertension and heart failure in Europe . While β-blockers are generally not preferred for first-line therapy of hypertension according to current evidence-based hypertension guidelines, nebivolol has shown comparable efficacy to currently recommended therapies in lowering peripheral blood pressure in adults with hypertension with a very low rate of side effects . Nebivolol also has beneficial effects on central blood pressure compared with other β-blockers . Clinical data also suggest that nebivolol may be useful in patients who have experienced erectile dysfunction while on other β-blockers .

特性

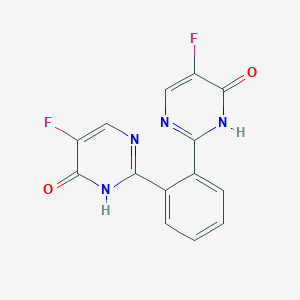

IUPAC Name |

(1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F2NO4.ClH/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22;/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2;1H/t17-,18-,21-,22+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEXHQAEWHKGCW-BIISKSHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@H](CNC[C@@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClF2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049065 | |

| Record name | rac Nebivolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nebivolol HCl | |

CAS RN |

152520-56-4, 169293-50-9 | |

| Record name | 2H-1-Benzopyran-2-methanol, α,α′-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-, hydrochloride (1:1), (αR,α′R,2R,2′S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152520-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rac Nebivolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1RS, 1â??RS)-1, 1â??-[(2RS, 2â??SR)-bis(6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-yl)]-2, 2â??-iminodiethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1RS,1'RS)-1,1'-[(2RS,2'SR)-bis(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)]- 2,2'-iminodiethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

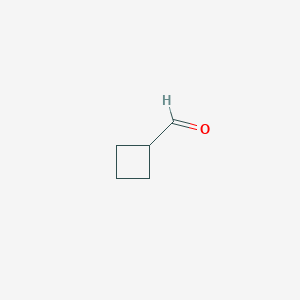

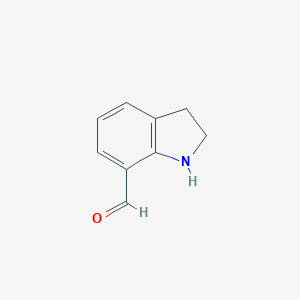

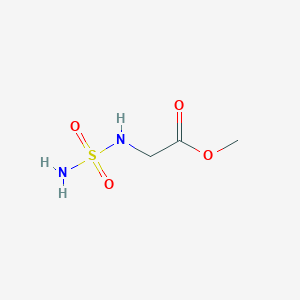

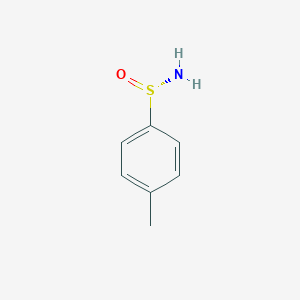

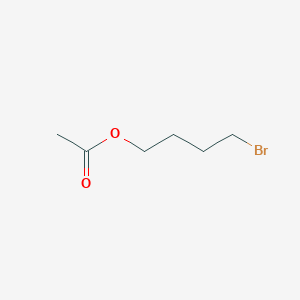

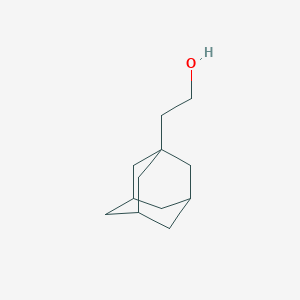

Synthesis routes and methods I

Procedure details

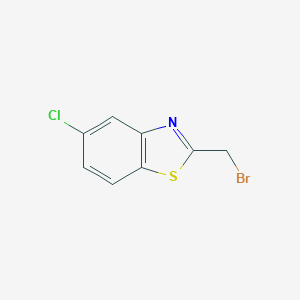

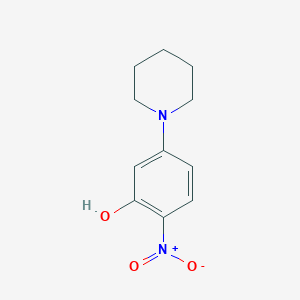

Synthesis routes and methods II

Procedure details

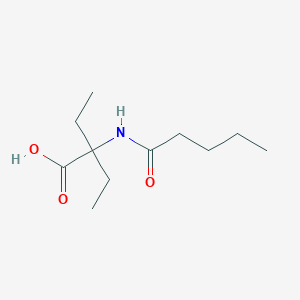

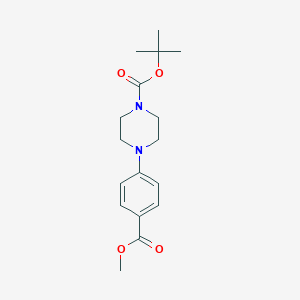

Synthesis routes and methods III

Procedure details

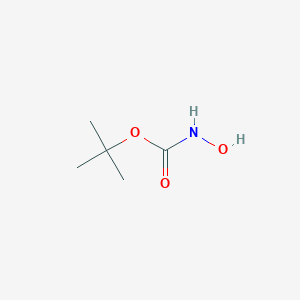

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

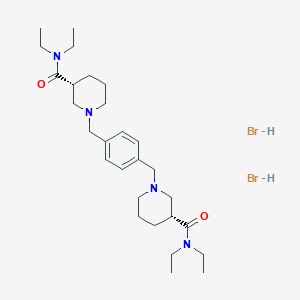

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)-](/img/structure/B128955.png)